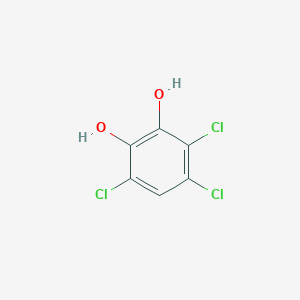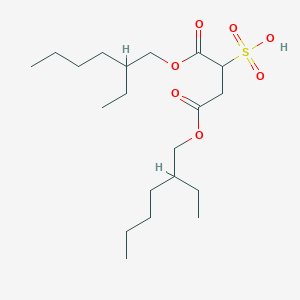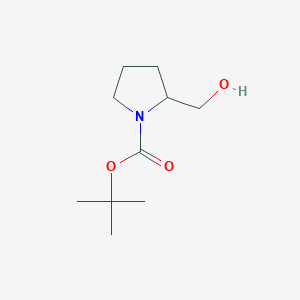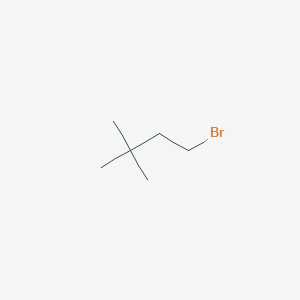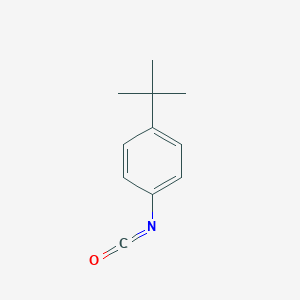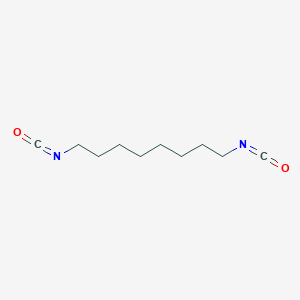
1,8-Diisocyanatooctane
Übersicht
Beschreibung
1,8-Diisocyanatooctane, also known as Octamethylene diisocyanate, is an important cross-linker used in the fabrication of polyurethane . It plays a crucial role in the biomedical field, particularly in controlling drug release in chronic disease therapeutics .
Molecular Structure Analysis
The molecular formula of 1,8-Diisocyanatooctane is C10H16N2O2 . The InChI string representation is 1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 . The compound has a linear structure with isocyanate groups (-N=C=O) at both ends of an octamethylene chain.
Physical And Chemical Properties Analysis
1,8-Diisocyanatooctane has a molecular weight of 196.25 g/mol . It has a boiling point of 156 °C and a density of 1.007 g/mL at 25 °C . The compound is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Applications in Organic Photovoltaics
Photovoltaic Device Efficiency : 1,8-Diiodooctane (DIO), a related compound, is used as a high boiling point solvent additive in organic photovoltaics (OPVs) to control active layer morphology. Studies have shown that DIO can improve the efficiency of OPV devices, though it may cause degradation under light exposure due to its reaction with OPV materials (Jacobs et al., 2018).
Morphology Control : DIO has been reported to affect the aggregation state of certain components in organic photovoltaics, impacting the device's performance. It can alter the nanomorphology of these devices, thereby influencing their efficiency (Bernardo et al., 2018).
Impact on Solar Cell Performance
- Bulk Heterojunction Solar Cells : Certain derivatives of 1,8-di(R)octanes, including 1,8-diiodooctane, have been used as processing additives in bulk heterojunction solar cells to control morphology and improve efficiency. These additives selectively dissolve the fullerene component, enhancing solar cell performance (Lee et al., 2008).
Use in Synthesis Processes
- Synthesis of Isocyanates and Amines : Research has explored the synthesis of isocyanates and amines from bio-based materials, involving compounds such as 1,4-diisocyanatobutane, which is structurally related to 1,8-Diisocyanatooctane. This involves a process like the Lossen rearrangement reaction (Sanaallah, 2016).
Chemical Analysis and Testing
- Monocyte Chemoattractant Protein-1 Synthesis : Studies have used diisocyanate compounds to stimulate the production of monocyte chemoattractant protein-1 (MCP-1) in research related to diisocyanate asthma. This kind of research helps in understanding the effects of diisocyanates on human health (Bernstein et al., 2002).
Fuel Research and Development
- Homogeneous Charge Compression Ignition : Studies on binary fuel blends including diisobutylene-1 (DIB-1), which shares functional similarities with 1,8-Diisocyanatooctane, have contributed to understanding the homogeneous combustion chemistry of practical fuels. This research is significant in the development of more efficient fuel systems (Mittal & Sung, 2008).
Safety And Hazards
1,8-Diisocyanatooctane is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1,8-diisocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPKOUOXSNGVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C=O)CCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369847 | |
| Record name | 1,8-Diisocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diisocyanatooctane | |
CAS RN |
10124-86-4 | |
| Record name | Octamethylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diisocyanatooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Diisocyanatooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



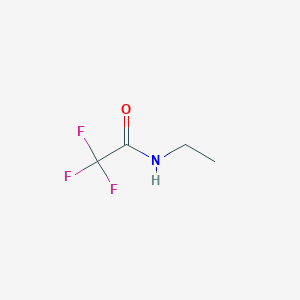
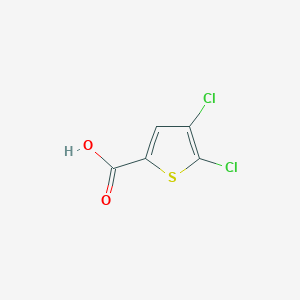
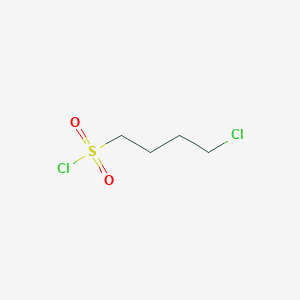
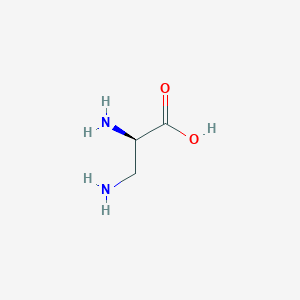
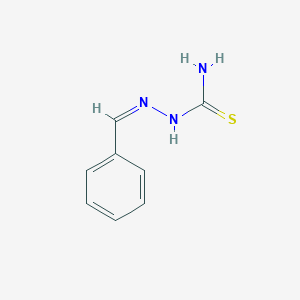
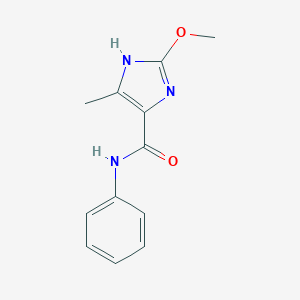

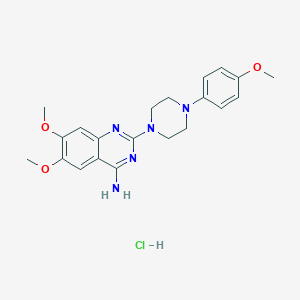
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
